N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
This compound is a structurally complex molecule featuring a fused tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene) with an 11-oxo group and a sulfonamide moiety linked to a 2,3-dihydro-1,4-benzodioxin ring. The tricyclic core introduces rigidity and stereochemical complexity, which could influence pharmacokinetic properties like solubility and membrane permeability.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-15(10-13-5-6-21(18)19(12)13)27(23,24)20-14-2-3-16-17(11-14)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSQCDYNMCDBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting with the formation of the benzodioxin ring This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions The tricyclic core is then constructed through a series of cycloaddition and ring-closing reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The tricyclic core can be reduced under hydrogenation conditions to yield a more saturated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the tricyclic core can produce more saturated analogs.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical studies.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The benzodioxin ring and tricyclic core allow it to bind to certain proteins and enzymes, modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxin-Containing Analogues
The benzodioxin ring system is a hallmark of bioactive compounds such as silymarin derivatives. For example, 3',4'(1",4"-dioxino) flavone (4f) and 3',4'(2-hydroxy methyl, 1",4"-dioxino) flavone (4g) exhibit antihepatotoxic activity comparable to silymarin, with protective effects against carbon tetrachloride-induced liver damage in rats. Key biochemical markers (SGOT, SGPT, ALKP) were significantly reduced by these compounds .
| Compound | Core Structure | Bioactivity (vs. Silymarin) | Key Substituents |
|---|---|---|---|
| Target Compound | Azatricyclo + Sulfonamide | Underexplored | 11-oxo, sulfonamide |
| 3',4'(1",4"-dioxino) flavone (4f) | Flavone + Dioxane | Comparable activity | Unsubstituted dioxane |
| 3',4'(2"-hydroxymethyl-dioxino) flavone (4g) | Flavone + Dioxane | Superior activity | 2"-hydroxymethyl on dioxane |
Structural Insights :
- The hydroxymethyl group on the dioxane ring in 4g enhances antihepatotoxic activity, suggesting that polar substituents improve target engagement .
- The target compound’s sulfonamide group may confer distinct interactions (e.g., hydrogen bonding) compared to flavones, but its tricyclic core could reduce solubility relative to planar flavonoid systems.
Sulfonamide-Containing Analogues
Sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, COX-2). While direct analogs of the target compound are scarce, 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) shares a benzodioxin-pyridine scaffold. However, its dimethylaminomethylphenyl group and methoxy-pyridine differ from the target’s tricyclic sulfonamide, likely altering bioavailability and target specificity .
Azatricyclic Systems
Compounds with azatricyclic frameworks are rare in literature. However, rigid tricyclic systems (e.g., tricyclic antidepressants) are known for CNS activity.
Research Findings and Gaps
- Antihepatotoxic Potential: The benzodioxin moiety suggests possible liver-targeted activity, as seen in silymarin analogs .
- Enzyme Inhibition : Sulfonamides often inhibit metalloenzymes. Computational docking studies could predict interactions with targets like carbonic anhydrase.
- Methods for similar compounds (e.g., flavones) involve cyclization and functionalization .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has drawn attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety combined with a sulfonamide group and a tricyclic structure, which contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 360.38 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds can exhibit significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated antifungal effects against species like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Activity Level |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate to high |
| Antibacterial | Escherichia coli | Moderate |
| Antifungal | Candida albicans | Comparable to reference drugs |
| Antifungal | Aspergillus niger | Comparable to reference drugs |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes involved in bacterial folic acid synthesis, thereby preventing bacterial growth .
- Receptor Binding : The compound may also interact with various receptors or proteins in fungal cells, disrupting their metabolic processes.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds with similar structures:
- A series of thiazolidinone derivatives containing the benzodioxane ring system were synthesized and tested for antibacterial activity. Some compounds showed comparable efficacy to established antibiotics .
- Research on related benzodioxin compounds highlighted their potential in drug development due to their diverse pharmacological profiles .
Q & A
Q. How does the compound’s stereoelectronic profile inform its reactivity in catalytic systems?
- Conceptual Framework :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to predict sites for nucleophilic/electrophilic attacks.
- Conformational Analysis : Identify low-energy conformers (e.g., chair vs. boat) that dominate reaction pathways.
- Application : A 2025 study correlated LUMO localization on the sulfonamide group with enhanced catalytic activity in Pd-mediated cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
